
5-methylumbelliferone
Overview
Description
5-methylumbelliferone is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and this compound specifically has a hydroxyl group at the 7th position and a methyl group at the 5th position. This compound is known for its fluorescence properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-methylumbelliferone can be synthesized from orcylaldehyde through a condensation reaction with diethyl malonate, followed by the removal of the carbethoxyl group . Another method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often employing green chemistry principles such as the use of environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 5-methylumbelliferone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like propargyl bromide and sodium azide are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
5-MU possesses a unique structure characterized by a hydroxyl group at the 7th position and a methyl group at the 5th position of the umbelliferone structure. These modifications influence its chemical reactivity and fluorescence properties, making it a valuable compound in various applications.
Scientific Research Applications
5-MU is utilized in several domains:
1. Chemistry:
- Fluorescent Probes: 5-MU is employed as a fluorescent probe in chemical analyses, allowing for sensitive detection of biomolecules.
- Synthesis Building Block: It serves as a precursor for synthesizing more complex molecules.
2. Biology:
- Labeling Biomolecules: Its fluorescence enables the labeling of proteins and nucleic acids for imaging techniques.
- Enzyme Activity Studies: It is used to study enzyme inhibition, particularly in drug discovery.
3. Medicine:
- Therapeutic Potential: 5-MU exhibits antioxidant and anticancer properties, showing promise in enhancing chemotherapy efficacy and reducing side effects.
- Hyaluronan Synthesis Inhibition: It inhibits hyaluronan synthesis, which is significant in cancer treatment and autoimmune disorders.
4. Industry:
- Fluorescent Materials Development: Used in creating sensors for detecting metal ions and pH changes.
- Cosmetic Applications: Incorporated into formulations for its photoprotective properties against UV radiation.
5-MU has been shown to exhibit various biological activities:
Biological Activity | Mechanism | Therapeutic Implication |
---|---|---|
Inhibition of Hyaluronan Synthesis | Targets HA synthases | Cancer treatment; autoimmune disease management |
Enhancement of Tyrosinase Activity | Increases melanin production | Dermatological applications; pigmentation disorders |
Antioxidant Activity | Reduces oxidative stress | Neuroprotection; anti-aging therapies |
Case Studies and Research Findings
Several studies highlight the efficacy of 5-MU in different contexts:
1. Cancer Models:
- A study demonstrated that 5-MU enhances the effects of chemotherapy agents like temozolomide (TMZ) in glioblastoma models, significantly decreasing hyaluronan levels and tumor aggressiveness .
2. Neuroprotection:
- In spinal cord injury models, administration of 1.2 g/kg/day of 5-MU reduced glial scar formation and promoted nerve fiber sprouting, indicating potential therapeutic benefits for neuroregeneration .
3. Autoimmune Disorders:
- Dietary inclusion of 5-MU prevented disease onset in mouse models of autoimmune encephalomyelitis by lowering serum hyaluronan levels .
Summary of Findings
The diverse applications of 5-methylumbelliferone make it a significant compound in scientific research. Its ability to act as a fluorescent probe, inhibit hyaluronan synthesis, and exhibit antioxidant properties opens avenues for therapeutic interventions in cancer, neuroprotection, and autoimmune diseases.
Mechanism of Action
The mechanism of action of 5-methylumbelliferone involves its interaction with various molecular targets and pathways. Its fluorescence properties are due to the conjugated system in the coumarin ring, which allows it to absorb and emit light. In biological systems, it can interact with enzymes and other proteins, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
- 7-Hydroxy-4-methylcoumarin
- 4-Methylumbelliferone
- 7-Hydroxycoumarin
Comparison: 5-methylumbelliferone is unique due to the specific positioning of the hydroxyl and methyl groups, which influence its chemical reactivity and fluorescence properties. Compared to 7-Hydroxy-4-methylcoumarin, it has different substitution patterns that can lead to variations in biological activity and applications .
Biological Activity
5-Methylumbelliferone (5-MU) is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article delves into the biological activity of 5-MU, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a methyl group at the 5-position of the umbelliferone structure. This modification influences its chemical reactivity and biological activity, particularly in enzyme interactions and fluorescence properties.
5-MU exhibits several biological activities through various mechanisms:
- Inhibition of Hyaluronan Synthesis : 5-MU is recognized for its ability to inhibit hyaluronan (HA) synthesis by targeting HA synthases. This action is significant in conditions where HA contributes to disease pathogenesis, such as cancer and autoimmune disorders .
- Modulation of Enzyme Activity : The compound enhances the activity of enzymes like tyrosinase, which is crucial for melanin synthesis. This effect is particularly relevant in dermatological applications.
- Antioxidant Properties : 5-MU demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Biological Effects and Therapeutic Applications
The biological effects of 5-MU have been studied in various contexts:
- Cancer Treatment : Research indicates that 5-MU can enhance the efficacy of chemotherapy agents by reducing HA levels in tumors, potentially overcoming drug resistance mechanisms . In glioblastoma models, it showed promise when combined with standard therapies like temozolomide .
- Neuroprotection : In studies involving spinal cord injury models, 5-MU administration reduced glial scar formation and promoted neuroplasticity, suggesting its potential in neurotherapeutics .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in autoimmune models, where it mitigated disease progression by modulating immune responses .
Case Studies and Research Findings
Several studies have documented the effects of 5-MU:
- Cancer Models : In a study on glioblastoma cells, 5-MU was shown to enhance the effects of chemotherapy, indicating its role as an adjuvant treatment option. The study highlighted that oral administration significantly decreased HA levels in serum, correlating with reduced tumor aggressiveness .
- Spinal Cord Injury Research : A study involving rats with spinal cord injuries demonstrated that a daily dose of 1.2 g/kg of 5-MU reduced HA synthesis around injury sites and improved nerve fiber sprouting into affected areas .
- Autoimmune Disorders : In mouse models of autoimmune encephalomyelitis, dietary inclusion of 5-MU prevented disease onset by lowering serum HA levels, showcasing its potential as a preventive therapeutic agent .
Data Summary Table
Biological Activity | Mechanism | Therapeutic Implication |
---|---|---|
Inhibition of HA Synthesis | Targets HA synthases | Cancer treatment; autoimmune disease management |
Enhancement of Tyrosinase Activity | Increases melanin production | Dermatological applications; pigmentation disorders |
Antioxidant Activity | Reduces oxidative stress | Neuroprotection; anti-aging therapies |
Properties
IUPAC Name |
7-hydroxy-5-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-7(11)5-9-8(6)2-3-10(12)13-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDMQTVAGWUUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418003 | |
Record name | 7-hydroxy-5-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80418003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7249-26-5 | |
Record name | NSC42243 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-hydroxy-5-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80418003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylumbelliferone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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